![molecular formula C24H18N4O5S2 B2412228 N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide CAS No. 867041-54-1](/img/structure/B2412228.png)
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide is a useful research compound. Its molecular formula is C24H18N4O5S2 and its molecular weight is 506.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of the compound is Glutaminase GLS1 (KGA) . This enzyme is found in the kidney and brain, and is positively regulated by myc and strongly expressed in many tumors and tumor cell lines .
Mode of Action
The compound acts as a selective inhibitor of Glutaminase GLS1 . By inhibiting the activity of this enzyme, it disrupts the metabolic pathway of glutamine .
Biochemical Pathways
The compound interferes with the glutamine metabolic pathway . Glutamine is an essential amino acid that plays a crucial role in various biological processes. By inhibiting the activity of Glutaminase GLS1, the compound disrupts the conversion of glutamine into glutamate , which can have significant downstream effects on cellular metabolism and function.
Result of Action
By disrupting the glutamine metabolic pathway, the compound can potentially inhibit the production of glutathione (GSH) . This can amplify the photodynamic effect of certain photosensitizers, such as Chlorin e6 (Ce6) , which could be beneficial in the treatment of certain types of cancer, such as triple-negative breast cancer (TNBC) .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors such as light exposure in the case of photodynamic therapy
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds have been used in the treatment of triple-negative breast cancer (TNBC) by inhibiting the activity of glutaminase (GLS), an enzyme involved in glutamine metabolism . This inhibition disrupts the glutamine metabolic pathway, thereby inhibiting the production of glutathione (GSH), which is a key downstream product in the acceleration of TNBC proliferation .
Cellular Effects
In terms of cellular effects, N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide may have a significant impact on various types of cells and cellular processes . For instance, in the context of TNBC, the compound’s ability to disrupt glutamine metabolism could potentially inhibit cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of GLS, thereby disrupting the glutamine metabolic pathway . This leads to a reduction in the production of GSH, thereby potentially inhibiting the proliferation of TNBC cells .
Metabolic Pathways
This compound is involved in the glutamine metabolic pathway through its inhibition of GLS
Actividad Biológica
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C24H18N4O5S2 |
Molecular Weight | 506.55 g/mol |
CAS Number | 1037-51-0 |
LogP | 3.08650 |
PSA (Polar Surface Area) | 137.67 Ų |
The primary mechanism of action for this compound involves the inhibition of glutaminase (GLS) , an enzyme critical in glutamine metabolism. By disrupting this metabolic pathway, the compound can significantly affect cellular growth and proliferation, particularly in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity against various cancer cell lines. Notably:
- Triple-Negative Breast Cancer (TNBC) : The compound shows efficacy in inhibiting the growth of TNBC cells by targeting GLS, leading to reduced cell viability and increased apoptosis .
- Human Breast Carcinoma (MCF-7) : Studies have demonstrated that derivatives similar to this compound can inhibit MCF-7 cell line growth more effectively than standard chemotherapeutics like doxorubicin .
Cytotoxic Effects
The cytotoxic effects of this compound have been evaluated using the MTT assay across different cancer cell lines:
Case Studies and Research Findings
- Inhibition of Tumor Growth : A study indicated that the compound effectively inhibited tumor growth in xenograft models of breast cancer, with a significant reduction in tumor size compared to control groups .
- Apoptosis Induction : The compound has been shown to induce apoptosis through the activation of caspases 3 and 9, leading to increased DNA fragmentation in treated cells .
- Structure-Activity Relationship (SAR) : SAR studies reveal that modifications to the thiadiazole moiety enhance biological activity, suggesting that further optimization could lead to more potent derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Sulfamoylation : Introducing the sulfamoyl group to the phenyl ring via reaction with sulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Thiadiazole formation : Cyclization of thiosemicarbazide derivatives with ethyl-substituted precursors in the presence of POCl₃ or H₂SO₄ .
- Coupling reactions : Amide bond formation between the thiadiazole-sulfamoylphenyl intermediate and the benzo[f]chromene-carboxylic acid using coupling agents like EDCI or DCC .
Key considerations: Optimize solvent choice (e.g., DMF for polar intermediates) and reaction temperatures (often 80–100°C for cyclization steps) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion at m/z 523.12) .
- IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .
- HPLC : Assess purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
Q. How is the compound’s preliminary biological activity screened?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
- Dose-response curves : Use 10–100 µM concentrations to establish potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Synthesize analogs with modifications to the ethyl group on the thiadiazole (e.g., propyl, isopropyl) or the benzo[f]chromene moiety (e.g., halogenation) .
- Bioisosteric replacement : Replace the sulfamoyl group with sulfonamide or phosphonate to assess electronic effects .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify binding interactions with targets like EGFR or COX-2 .
Q. What experimental strategies resolve contradictions in biological activity data?
- Batch reproducibility : Ensure consistent synthetic protocols (e.g., recrystallization from ethanol/water vs. acetone) to rule out polymorphic effects .
- Target specificity profiling : Screen against related enzymes (e.g., kinase panels) to confirm selectivity .
- Meta-analysis : Compare data across studies (e.g., IC₅₀ discrepancies in cytotoxicity assays may arise from cell line variability) .
Q. How is the mechanism of action elucidated for this compound?
- Enzyme inhibition assays : Directly measure inhibition of cyclooxygenase (COX) or thymidylate synthase using fluorogenic substrates .
- Cellular pathway analysis : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or ROS detection via DCFH-DA .
- In silico modeling : Molecular dynamics simulations to study binding stability in enzyme active sites (e.g., GSK-3β) .
Q. What methods validate the compound’s stability under experimental conditions?
- Forced degradation studies : Expose to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS .
- Long-term storage : Monitor purity over 6–12 months at –20°C using HPLC .
- Solubility optimization : Use co-solvents (e.g., DMSO/PEG 400) for in vivo studies to prevent precipitation .
Propiedades
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5S2/c1-2-21-26-27-24(34-21)28-35(31,32)16-10-8-15(9-11-16)25-22(29)19-13-18-17-6-4-3-5-14(17)7-12-20(18)33-23(19)30/h3-13H,2H2,1H3,(H,25,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDUHZAHKSGMRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.